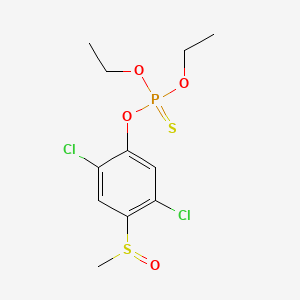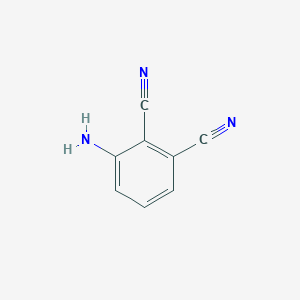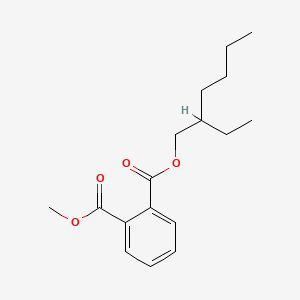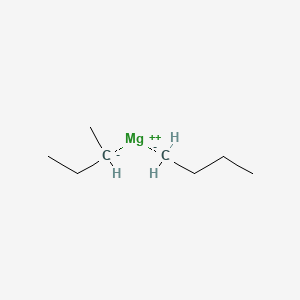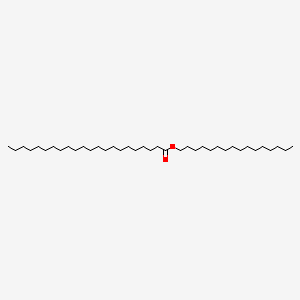
1-(4-chlorophényl)hexan-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)hexan-1-one is an organic compound with the molecular formula C₁₂H₁₅ClO. It is a derivative of hexanone with a chlorine atom attached to the fourth position of the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)hexan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the development of anticonvulsant drugs .
Mode of Action
It’s worth noting that similar compounds have shown protection against seizures induced by maximal electroshock (mes) and subcutaneous metrazol (scm) without neurotoxicity . The MES model shows a compound’s ability to prevent seizure spread when all neuronal circuits in the brain are maximally active .
Biochemical Pathways
It is known that similar compounds have been used in the development of anticonvulsant drugs , which typically work by modulating the activity of ion channels in neurons or by affecting neurotransmitter levels in the brain.
Pharmacokinetics
Physicochemical and pharmacokinetic profiles of similar compounds were predicted by qikprop .
Result of Action
Similar compounds have shown protection against seizures induced by maximal electroshock (mes) and subcutaneous metrazol (scm) without neurotoxicity .
Analyse Biochimique
Biochemical Properties
1-(4-Chlorophenyl)hexan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and physiological compounds . These interactions often involve the catalytic activity of the enzymes, leading to the formation of metabolites. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific sites on the enzymes.
Cellular Effects
1-(4-Chlorophenyl)hexan-1-one influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Chlorophenyl)hexan-1-one involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific sites on enzymes, altering their activity and leading to changes in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Chlorophenyl)hexan-1-one can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)hexan-1-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of the compound have been associated with liver toxicity and other adverse effects in animal studies . Additionally, there may be threshold effects, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
1-(4-Chlorophenyl)hexan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its metabolism into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell. The compound’s metabolism can also affect its biological activity and toxicity, as some metabolites may be more or less active than the parent compound.
Transport and Distribution
Within cells and tissues, 1-(4-Chlorophenyl)hexan-1-one is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation can influence its activity and effects on cellular function. For example, its distribution within specific tissues or organelles can determine its impact on cellular processes.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)hexan-1-one can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. This localization can influence the compound’s effects on cellular metabolism and other biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)hexan-1-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 4-chlorobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, phenylmagnesium chloride, can be reacted with hexanone to form the desired compound.
Reductive Amination: This method involves the reaction of 4-chlorobenzaldehyde with hexanone in the presence of ammonia and a reducing agent.
Industrial Production Methods: In industrial settings, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)hexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)hexan-1,2-dione.
Reduction: Reduction reactions can convert the compound to 1-(4-chlorophenyl)hexanol.
Substitution: Substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 1-(4-chlorophenyl)hexan-1,2-dione
Reduction: 1-(4-chlorophenyl)hexanol
Substitution: Various derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)ethanone
1-(4-chlorophenyl)ethanol
4-chloroacetophenone
4-chlorophenylacetic acid
Propriétés
IUPAC Name |
1-(4-chlorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFUKDZTHYAFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332481 | |
| Record name | 1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-50-3 | |
| Record name | 1-(4-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-CHLOROHEXANOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


